N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
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Overview
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that features a combination of sulfonamide and naphthamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-methylpyrimidin-2-yl)sulfonamide, which is then reacted with 4-aminophenyl-2-naphthamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes in bacteria or fungi, leading to their death or reduced growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-nitrobenzamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-[1,1-biphenyl]-4-carboxamide
Uniqueness
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to its combination of sulfonamide and naphthamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDYYTXTYDMSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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